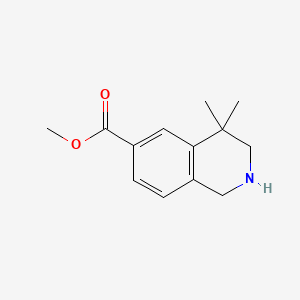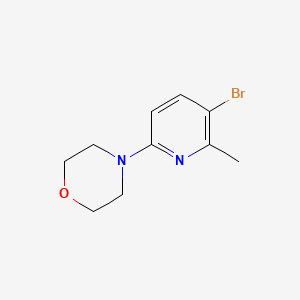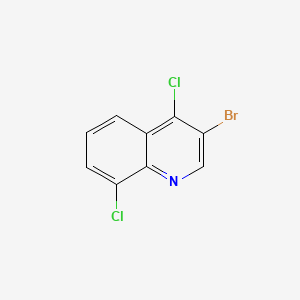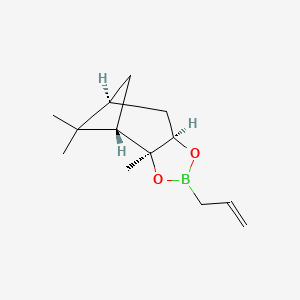![molecular formula C15H17NO3 B598990 benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate CAS No. 148404-29-9](/img/structure/B598990.png)
benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Übersicht
Beschreibung
Benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a chemical compound with the molecular formula C15H17NO3 . It has a molecular weight of 259.3 . The compound is stored at a temperature of 28°C .
Molecular Structure Analysis
The molecule contains a total of 38 bonds. There are 21 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 eight-membered ring, 1 (thio-) carbamate (aliphatic), and 1 ketone (aliphatic) . It contains a total of 36 atoms; 17 Hydrogen atoms, 15 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm^3 . It has a boiling point of 415.7±45.0 °C at 760 mmHg . The vapour pressure is 0.0±1.0 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
-
Organocatalytic Synthesis
- Field : Organic Chemistry
- Application : The compound is related to pyrroles, which are key structural units in many biological compounds and have significant pharmaceutical applications . Pyrroles are used in the synthesis of many natural products and have applications in material science .
- Method : Organocatalysis has emerged as an important tool for the synthesis of diverse structural scaffolds, including pyrroles . This approach provides a new alternative from the perspective of synthetic efficiency, as well as from the green chemistry point of view .
- Results : A vast array of synthetic procedures has been developed for the construction of pyrroles .
-
Insecticidal and Antibiotic Applications
- Field : Medicinal Chemistry
- Application : The compound is structurally similar to insecticidal chlorfenapyr and antibiotic natural pyrrolomycins . These compounds possess weak acidity and high lipophilicity, the two characteristic properties for uncouplers of oxidative phosphorylation .
- Method : A series of new 2-benzylpyrroles and 2-benzoylpyrroles were designed and synthesized .
- Results : The synthesized compounds or their parent compounds were evaluated for their insecticidal and antibiotic properties .
-
Chemical Reagent
- Field : Chemical Synthesis
- Application : The compound can be used as a chemical reagent in various chemical reactions . It is often used in the synthesis of other complex organic compounds .
- Method : The specific method of application would depend on the reaction being performed . It could be used in a variety of reactions, including condensation reactions, substitution reactions, and others .
- Results : The results would vary depending on the specific reaction being performed .
-
Drug Synthesis
- Field : Medicinal Chemistry
- Application : The compound is used in the synthesis of several pyrrole-based drug candidates, including COX-2 selective NSAID, antituberculosis lead candidates BM212, BM521, and BM533, as well as several analogues .
- Method : A simple and concise three-component synthesis of a key pyrrole framework was developed from the reaction between α-hydroxyketones, oxoacetonitriles, and anilines .
- Results : This route has potential to obtain diverse libraries of these pyrrole candidates in a concise manner to develop optimum lead compounds .
-
Chemical Reagent Supplier
-
Pyrrole-Based Drug Candidates
- Field : Drug Discovery
- Application : The compound is used in the synthesis of several pyrrole-based drug candidates .
- Method : A simple and concise three-component synthesis of a key pyrrole framework was developed from the reaction between α-hydroxyketones, oxoacetonitriles, and anilines .
- Results : This route has potential to obtain diverse libraries of these pyrrole candidates in a concise manner to develop optimum lead compounds .
Eigenschaften
IUPAC Name |
benzyl 5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c17-14-6-12-8-16(9-13(12)7-14)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDGMCVWUBALEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CC1=O)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50721672 | |
| Record name | Benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | |
CAS RN |
148404-29-9, 1217315-21-3 | |
| Record name | Phenylmethyl hexahydro-5-oxocyclopenta[c]pyrrole-2(1H)-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148404-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl rac-(3aR,6aS)-5-oxo-octahydrocyclopenta[c]pyrrole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![7'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B598917.png)





![4-tert-Butyl-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one](/img/structure/B598925.png)
